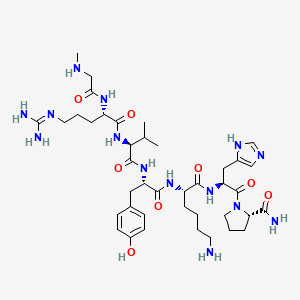

H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

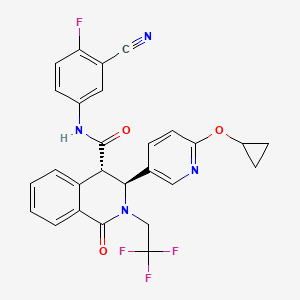

TRV026 est un dérivé peptidique et un analogue de l’angiotensine II. Il se caractérise par la suppression du résidu de phénylalanine en position C-terminale. Cette modification atténue la signalisation médiée par Gq et favorise l’endocytose du récepteur dépendante de la β-arrestine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

TRV026 est synthétisé par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. La synthèse implique l’addition séquentielle d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles comprennent généralement l’utilisation de réactifs de couplage tels que la N,N’-diisopropylcarbodiimide et l’hydroxybenzotriazole pour faciliter la formation de la liaison peptidique. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques à TRV026 ne soient pas largement documentées, l’approche générale impliquerait une mise à l’échelle du processus de synthèse peptidique en phase solide. Cela inclurait l’optimisation des conditions réactionnelles, l’utilisation de synthétiseurs peptidiques automatisés et l’emploi de techniques de purification à grande échelle pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

TRV026 subit principalement des réactions de formation et de clivage de liaisons peptidiques au cours de sa synthèse. Il ne participe généralement pas aux réactions d’oxydation, de réduction ou de substitution dans des conditions physiologiques normales.

Réactifs et conditions courants

Réactifs de couplage : N,N’-diisopropylcarbodiimide, hydroxybenzotriazole

Réactifs de clivage : Acide trifluoroacétique pour éliminer le peptide de la résine

Purification : Chromatographie liquide haute performance

Principaux produits

Le principal produit de la synthèse est le peptide TRV026 lui-même, caractérisé par sa séquence spécifique et ses propriétés structurelles.

Applications de la recherche scientifique

TRV026 a plusieurs applications de recherche scientifique, notamment dans les domaines de la pharmacologie et de la biochimie :

Applications De Recherche Scientifique

Mécanisme D'action

TRV026 exerce ses effets en se liant au récepteur de type 1 de l’angiotensine II. La suppression du résidu de phénylalanine en position C-terminale conduit à un biais vers les voies de signalisation dépendantes de la β-arrestine. Ce biais entraîne l’endocytose du récepteur et le déclenchement de cascades de signalisation intracellulaires spécifiques .

Comparaison Avec Des Composés Similaires

Composés similaires

TRV023 : Un autre agoniste biaisé de la β-arrestine du récepteur de type 1 de l’angiotensine II.

Angiotensine II : Le ligand endogène du récepteur de type 1 de l’angiotensine II, qui active à la fois les voies médiées par Gq et les voies dépendantes de la β-arrestine.

Unicité de TRV026

TRV026 est unique en raison de sa modification structurelle spécifique, qui entraîne un biais prononcé vers la signalisation dépendante de la β-arrestine. Cette propriété en fait un outil précieux pour étudier la signalisation des récepteurs et les applications thérapeutiques potentielles .

Propriétés

Formule moléculaire |

C40H64N14O8 |

|---|---|

Poids moléculaire |

869.0 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C40H64N14O8/c1-23(2)33(53-36(59)27(49-32(56)21-45-3)9-6-16-47-40(43)44)38(61)51-29(18-24-11-13-26(55)14-12-24)37(60)50-28(8-4-5-15-41)35(58)52-30(19-25-20-46-22-48-25)39(62)54-17-7-10-31(54)34(42)57/h11-14,20,22-23,27-31,33,45,55H,4-10,15-19,21,41H2,1-3H3,(H2,42,57)(H,46,48)(H,49,56)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,43,44,47)/t27-,28-,29-,30-,31-,33-/m0/s1 |

Clé InChI |

BMVQKFSALBOKAG-YYTVJKPMSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |

SMILES canonique |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E,5E,7E,9S,10S,11E,13E,17R,18R,20R)-20-[(S)-[(2S,3S,4R,5S,6S)-2,4-dihydroxy-6-[(2S)-2-[(2S,4R,5R,6R)-4-hydroxy-5-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827851.png)

![(9R,10R,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827856.png)

![5-cyclopropyl-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B10827863.png)

![4-[[[5-bromo-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B10827870.png)

![(2R)-2-[2-[1-[(1R)-1-(2,6-dichloro-3-cyclopropylphenyl)ethyl]imidazo[4,5-c]pyridin-6-yl]phenyl]propanoic acid](/img/structure/B10827883.png)

![methane;[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate](/img/structure/B10827905.png)

![1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone](/img/structure/B10827909.png)